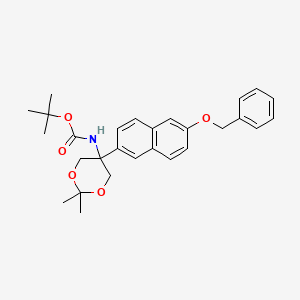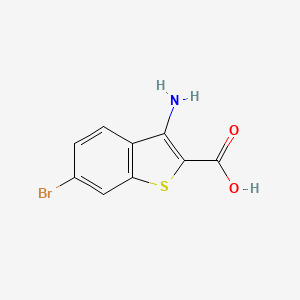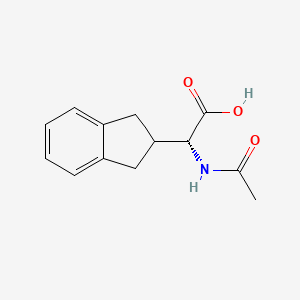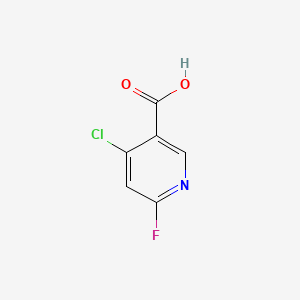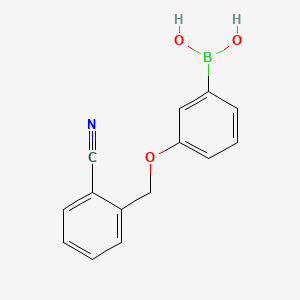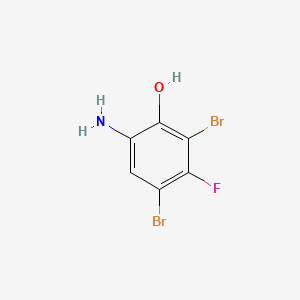
6-Amino-2,4-dibromo-3-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2,4-dibromo-3-fluorophenol is a chemical compound with the molecular formula C6H4Br2FNO and a molecular weight of 284.91 . It is also known by its CAS number 344-10-5 .
Molecular Structure Analysis
The molecular structure of 6-Amino-2,4-dibromo-3-fluorophenol consists of a phenol ring with amino, bromo, and fluoro substituents. The canonical SMILES representation of the molecule is C1=C(C(=C(C(=C1Br)F)Br)O)N .Physical And Chemical Properties Analysis
6-Amino-2,4-dibromo-3-fluorophenol has a molecular weight of 284.91 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on various factors including temperature and pressure.科学的研究の応用
Fluorescent Amino Acids for Chemical Biology : Fluorescent amino acids, like 6-Amino-2,4-dibromo-3-fluorophenol, are crucial in studying biological systems. They help in constructing fluorescent macromolecules, such as peptides and proteins, without disrupting their native properties. These amino acids have been designed for tracking protein–protein interactions in situ and imaging nanoscopic events in real time with high spatial resolution (Cheng et al., 2020).
Photophysics and Biological Applications : A study on 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shares structural similarities with 6-Amino-2,4-dibromo-3-fluorophenol, highlights its use as a biological probe. This fluorophore shows significant emission shifts in polar environments, making it useful for monitoring protein-protein interactions (Vázquez et al., 2005).
19F-NMR Study in Biochemistry : The use of 19F-NMR to study the ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase, a process relevant to the behavior of 6-Amino-2,4-dibromo-3-fluorophenol, provides insights into reaction mechanisms and hydroxylation preferences (Peelen et al., 1993).
Protease Sensing with Latent Fluorophores : The use of a self-immolative linker strategy with latent fluorophores for protease sensing can be applied to 6-Amino-2,4-dibromo-3-fluorophenol. This technique releases a parent phenol-based fluorophore through an enzyme-initiated reaction, useful in detecting specific proteases (Richard et al., 2008).
Synthesis and Energetic Properties : Research on 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol, compounds related to 6-Amino-2,4-dibromo-3-fluorophenol, explores their synthesis and energetic properties. This study contributes to the understanding of the chemical characteristics of such compounds (Klapötke et al., 2015).
Antibacterial Agent Synthesis : The synthesis of new molecules incorporating fluorophenyl groups, like 6-Amino-2,4-dibromo-3-fluorophenol, for potential use as antibacterial agents. This approach involves creating compounds with specific pharmacophoric groups, demonstrating the biological relevance of such structures (Holla et al., 2003).
Keap1-Nrf2 Protein-Protein Interaction Inhibition : Fluorophenols bearing nitrogenated heterocycles, similar to 6-Amino-2,4-dibromo-3-fluorophenol, have been identified as novel inhibitors of the Keap1-Nrf2 protein-protein interaction. This research suggests potential therapeutic applications for such compounds (Feng et al., 2019).
Genetically Encoded Fluorescent Amino Acid : A study on genetically encoded fluorescent amino acids, similar to 6-Amino-2,4-dibromo-3-fluorophenol, demonstrates their use in studying protein structure and dynamics. This approach enables selective and efficient biosynthetic incorporation of fluorophores into proteins at defined sites (Summerer et al., 2006).
特性
IUPAC Name |
6-amino-2,4-dibromo-3-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO/c7-2-1-3(10)6(11)4(8)5(2)9/h1,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMAAPXJSAAGAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,4-dibromo-3-fluorophenol | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

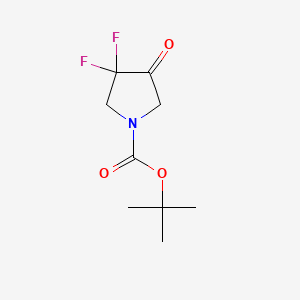
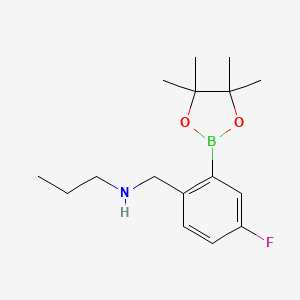
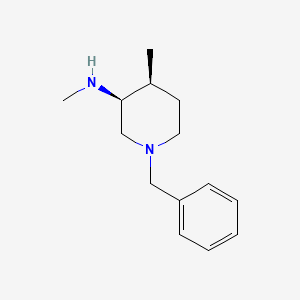
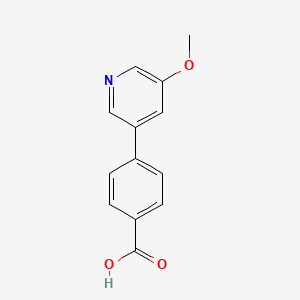
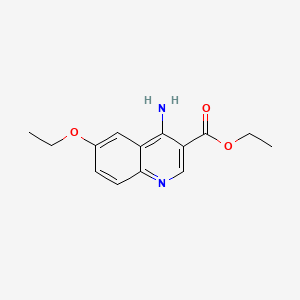
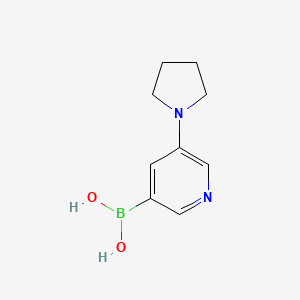
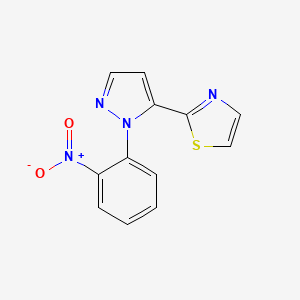
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

